Tetrahydro-2H-thiopyran-2-amine
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Overview
Description
Tetrahydro-2H-thiopyran-2-amine is an organic compound with the molecular formula C5H11NS It is a heterocyclic amine containing a sulfur atom within a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydro-2H-thiopyran-2-amine can be synthesized through the reaction of tetrahydro-2H-thiopyran with ammonia. This reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The ammonia gas is bubbled through tetrahydro-2H-thiopyran, and the resulting product is purified through distillation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between tetrahydro-2H-thiopyran and ammonia, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-thiopyran-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur-containing compounds.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Tetrahydro-2H-thiopyran-2-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of sulfur-containing biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetrahydro-2H-thiopyran-2-amine involves its interaction with various molecular targets. The sulfur atom in the ring can participate in redox reactions, while the amine group can form hydrogen bonds and engage in nucleophilic attacks. These interactions make it a versatile compound in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-amine: Similar structure but contains an oxygen atom instead of sulfur.
Tetrahydro-2H-thiopyran-4-amine: Similar structure with the amine group at a different position.
2H-thiopyran: The parent compound without the amine group.
Uniqueness
Tetrahydro-2H-thiopyran-2-amine is unique due to the presence of both sulfur and an amine group within a six-membered ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C5H11NS |
---|---|
Molecular Weight |
117.22 g/mol |
IUPAC Name |
thian-2-amine |
InChI |
InChI=1S/C5H11NS/c6-5-3-1-2-4-7-5/h5H,1-4,6H2 |
InChI Key |
CXJOHMJOXLNSKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC(C1)N |
Origin of Product |
United States |
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